molecular formula C21H24FN3O3 B2600508 1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955259-32-2

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2600508
CAS No.: 955259-32-2
M. Wt: 385.439
InChI Key: KOSNRBWGZBEZSN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-ethoxyphenyl intermediate through the reaction of 4-ethoxyphenol with an appropriate halogenating agent.

    Introduction of the Fluorobenzyl Group:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction, where the intermediate undergoes intramolecular cyclization to form the pyrrolidinyl ring.

    Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
  • 1-(4-Ethoxyphenyl)-3-((1-(4-bromobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
  • 1-(4-Ethoxyphenyl)-3-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-2-28-19-9-7-18(8-10-19)24-21(27)23-12-16-11-20(26)25(14-16)13-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSNRBWGZBEZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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